molecular formula C17H15N3O4 B6085387 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No. B6085387
M. Wt: 325.32 g/mol
InChI Key: NPYWWZXBEGBZTM-UHFFFAOYSA-N
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Description

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of various signaling pathways in cells. For example, it has been shown to activate the p38 MAPK pathway, which plays a role in cell death and survival. Additionally, it has been suggested that this compound may inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its neuroprotective effects. Furthermore, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising compound for further study. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound to enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves the reaction of 2-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-chlorophenoxy)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.

Scientific Research Applications

2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer properties by inducing cell death in cancer cells and inhibiting tumor growth. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-8-6-11(7-9-12)16-19-17(24-20-16)13-4-2-3-5-14(13)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYWWZXBEGBZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

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